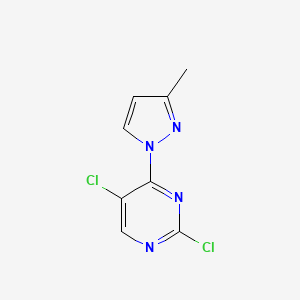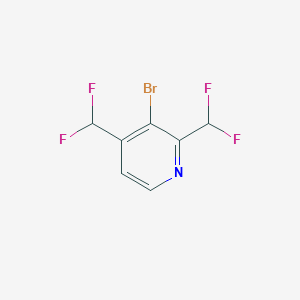
1,2,2-Trimethyl-3-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trimethyl-3-phenylaziridine is a nitrogen-containing heterocyclic compound. It belongs to the class of aziridines, which are three-membered ring structures containing one nitrogen atom. This compound is characterized by the presence of three methyl groups and a phenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2-Trimethyl-3-phenylaziridine can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylaziridine with appropriate reagents. For example, the reaction of 2,2-dimethyl-3-phenylaziridine with 2-chloroethanethiol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trimethyl-3-phenylaziridine undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. For example, the compound can react with methyl triflate, perchloric acid, or dimethyl sulfate under specific conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, ring-opening reactions with nucleophiles can yield various substituted amines.
Aplicaciones Científicas De Investigación
1,2,2-Trimethyl-3-phenylaziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Aziridines, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,2-trimethyl-3-phenylaziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2,2-trimethyl-3-phenylaziridine include other aziridines and azetidines, such as:
- 2-Phenylaziridine
- 1,3,3-Trimethylazetidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. Its combination of three methyl groups and a phenyl group makes it a valuable intermediate in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1,2,2-trimethyl-3-phenylaziridine |
InChI |
InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clave InChI |
SOJLUMSKGCNGIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)




![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)

